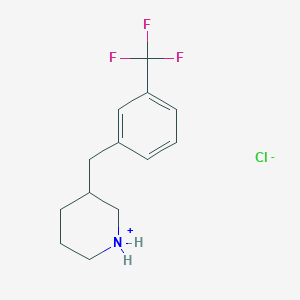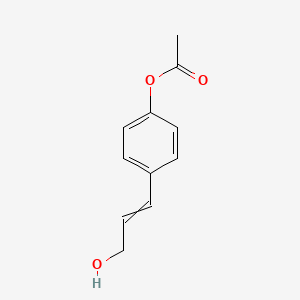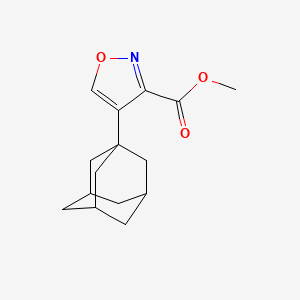
Methyl 4-(1-Adamantyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32708624 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32708624 involves a series of chemical reactions that require specific reagents and conditions. The preparation method typically includes the formation of a triazolo ring compound methanesulfonate crystal form. The process is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Industrial Production Methods: Industrial production of MFCD32708624 focuses on optimizing the synthesis process to achieve high yield and purity. The method involves large-scale reactions under controlled conditions to ensure consistency and quality of the compound. The use of advanced techniques and equipment is crucial in maintaining the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32708624 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential in modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32708624 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD32708624 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Wirkmechanismus
The mechanism of action of MFCD32708624 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and processes. The detailed molecular mechanisms are still under investigation, but initial studies suggest that MFCD32708624 may influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
MFCD32708624 is compared with other similar compounds to highlight its unique properties and advantages. Similar compounds include those with triazolo ring structures and methanesulfonate groups. The comparison focuses on aspects such as solubility, stability, and reactivity, demonstrating the distinct features of MFCD32708624 that make it suitable for specific applications .
Conclusion
MFCD32708624 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research and development
Eigenschaften
Molekularformel |
C15H19NO3 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
methyl 4-(1-adamantyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-18-14(17)13-12(8-19-16-13)15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3 |
InChI-Schlüssel |
NWFGQHBWMRXHIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NOC=C1C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



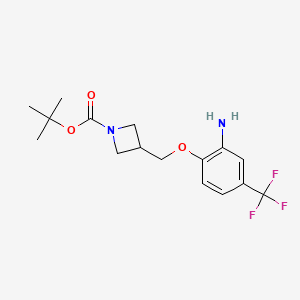
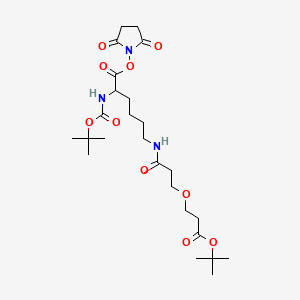
![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
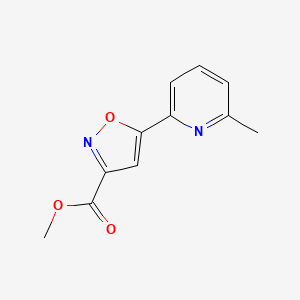
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B13717100.png)

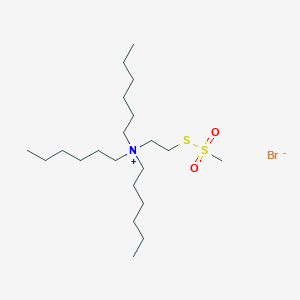
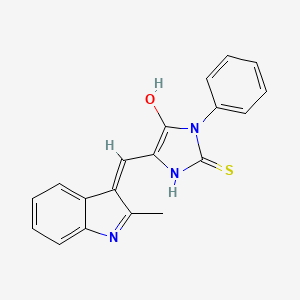
![7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
